molecular formula C18H20N2O2S B588142 2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide CAS No. 894351-85-0

2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide

Cat. No.: B588142
CAS No.: 894351-85-0
M. Wt: 328.43
InChI Key: JAYORSKJTWWUMN-UHFFFAOYSA-N
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Description

The compound “(1-Benzyl-1H-indol-5-yl)boronic acid” is a solid substance stored in an inert atmosphere at 2-8°C . It has a molecular weight of 251.09 .


Molecular Structure Analysis

The molecular structure analysis of the related compound “(1-Benzyl-1H-indol-5-yl)boronic acid” reveals that it has a molecular formula of C15H14BNO2 .


Physical and Chemical Properties Analysis

The related compound “(1-Benzyl-1H-indol-5-yl)boronic acid” has a density of 1.2±0.1 g/cm3 and a boiling point of 402.6±37.0 °C at 760 mmHg .

Safety and Hazards

The safety data sheet for “(1-Benzyl-1H-indol-5-yl)boronic acid” indicates that it may cause skin irritation, serious eye damage, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

2-(1-benzylindol-5-yl)-N-methylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-19-23(21,22)12-10-15-7-8-18-17(13-15)9-11-20(18)14-16-5-3-2-4-6-16/h2-9,11,13,19H,10,12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYORSKJTWWUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736128
Record name 2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894351-85-0
Record name 2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-benzylamino-3-ethynyl-phenyl)-ethanesulfonic acid methylamide (100 g) was dissolved in N-methylpyrrolidone (1500 ml) at 25° C. Potassium tert-butoxide (67 g) was added and the reaction mass was heated to 80-85° C. for 120-150 minutes. The reaction mass was cooled gradually to 25° C., water (3500 ml) was added and stirred for 30 minutes. The solution was extracted with ethyl acetate (4000 ml). The organic layer was dried over sodium sulfate and distilled under vacuum to obtain a residue. The residue was treated with heptane (500 ml) to obtain a solid which was filtered, washed with heptane and dried at 50-55° C. under vacuum to obtain the title compound. (Yield: 76 g, HPLC Purity: 98%)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step Two
Name
Quantity
3500 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

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